molecular formula C18H19N3O4 B2598117 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797128-07-4

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2598117
CAS No.: 1797128-07-4
M. Wt: 341.367
InChI Key: UNVMXVODTIBTGN-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone ( 1797128-07-4) is a high-value chemical compound with a molecular formula of C18H19N3O4 and a molecular weight of 341.4, offered for advanced research applications . This molecule is of significant interest in medicinal chemistry and neuroscience, primarily investigated for its potential as a Positive Allosteric Modulator (PAM) of the muscarinic acetylcholine receptor M4 (M4 mAChR) . Compounds with this mechanism potentiate the receptor's activation by its endogenous neurotransmitter, acetylcholine, offering a targeted approach for investigating neurological and psychiatric disorders without the side effects associated with direct orthosteric agonists . Research into M4 PAMs represents a promising therapeutic strategy for conditions such as schizophrenia, where the M4 receptor is believed to play a major role in the underlying pathophysiology and cognitive processing deficits . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(16-12-23-14-4-1-2-5-15(14)25-16)21-10-7-13(8-11-21)24-17-6-3-9-19-20-17/h1-6,9,13,16H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVMXVODTIBTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Pyridazin-3-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridazin-3-ol derivative reacts with a suitable leaving group on the dihydrobenzo[b][1,4]dioxin core.

    Introduction of the Piperidin-1-ylmethanone Moiety: This can be accomplished through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylmethanone moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the piperidin-1-ylmethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the dihydrobenzo[b][1,4]dioxin and pyridazin-3-yloxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: N-oxides of the piperidin-1-ylmethanone moiety.

    Reduction: Alcohol derivatives of the piperidin-1-ylmethanone moiety.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug development. It could be explored for its efficacy in treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The dihydrobenzo[b][1,4]dioxin core can interact with hydrophobic pockets, while the pyridazin-3-yloxy and piperidin-1-ylmethanone groups can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

  • Piperidine vs.
  • Heterocyclic Substituents : Pyridazine’s electron-withdrawing nature may lower the pKa of the piperidine nitrogen, affecting protonation states and target interactions. In contrast, quinazoline () and oxadiazole () substituents introduce distinct electronic and steric effects .
  • Dioxin Core Stability: The dioxin moiety in the target compound and –4 analogs likely confers resistance to oxidative metabolism compared to pyrimidinone cores () .

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone represents a novel class of synthetic organic molecules that combines a dihydrobenzo[d]dioxin moiety with a pyridazinyl-piperidine unit. This unique structure suggests potential biological activities that merit investigation.

Structural Characteristics

The compound features:

  • A dihydrobenzo[b][1,4]dioxin core, known for its stability and biological relevance.
  • A pyridazinyl moiety which is often associated with diverse pharmacological effects.
  • A piperidine ring that may enhance interaction with biological targets.

Potential Biological Activities

Based on the structural components, the biological activity of this compound may include:

  • Anticancer Activity : Compounds with similar structures have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have shown efficacy in inhibiting tumor growth in preclinical models .
  • Enzyme Modulation : The compound could potentially modulate enzyme activities, particularly those involved in metabolic pathways. Similar compounds have been explored for their ability to regulate pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism .

Case Study 1: Antitumor Activity

A study investigated the anticancer properties of a series of pyridazine derivatives. The results indicated that certain derivatives significantly inhibited cell proliferation in breast and prostate cancer models, suggesting that the pyridazinyl component enhances biological activity against tumors.

Case Study 2: Enzyme Inhibition

Research on enzyme modulators highlighted how compounds similar to the target molecule can effectively inhibit PKM2 activity. This modulation is crucial for altering metabolic pathways in cancer cells, providing a potential therapeutic strategy.

Summary Table of Biological Activities

Compound TypeActivityReference
Pyridazine DerivativesAnticancer (IC50 ~0.275 µM)
Dihydrobenzo[d]dioxin AnaloguesEnzyme Modulation (PKM2)
Piperidine-based CompoundsCytotoxicity

Q & A

Basic: What are the key considerations for synthesizing this compound, and what methodologies are recommended?

The synthesis involves multi-step reactions, starting with commercially available precursors. Critical steps include:

  • Functional group protection : The benzo[b][1,4]dioxin moiety may require protection during piperidine ring functionalization to avoid side reactions.
  • Coupling reactions : Amide bond formation between the dioxin and piperidine subunits often employs reagents like EDCI/HOBt for high yields .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate intermediates and the final product .
    Optimization parameters : Reaction temperature (typically 0–60°C), solvent polarity (DMF or dichloromethane), and catalyst loading (e.g., Pd for cross-couplings) must be calibrated to improve yield (>60%) and purity (>95%) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons in dioxin at δ 6.8–7.2 ppm) and carbon types (e.g., carbonyl at ~170 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated within 5 ppm error) .
  • IR spectroscopy : Detects functional groups like C=O (stretch ~1650 cm⁻¹) and pyridazine C-N (stretch ~1550 cm⁻¹) .
    Data interpretation : Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) to resolve ambiguities .

Basic: How should initial pharmacological screening be designed to assess biological activity?

  • Target selection : Prioritize receptors where piperidine and dioxin motifs are active (e.g., serotonin or dopamine receptors) .
  • Assay types :
    • In vitro : Radioligand binding assays (IC₅₀ determination) and cell viability assays (MTT assay for cytotoxicity) .
    • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency and efficacy .
      Controls : Include reference compounds (e.g., clozapine for dopamine receptors) and vehicle controls to validate assay conditions .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility .
  • Catalyst systems : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Suzuki-Miyaura couplings involving pyridazine .
  • Workflow automation : Use flow chemistry for continuous processing of air-sensitive intermediates (e.g., Grignard reagents) .
    Data-driven approach : Design a Design of Experiments (DoE) matrix to statistically optimize variables (temperature, solvent ratio) .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate binding affinity results with functional assays (e.g., cAMP accumulation for GPCRs) .
  • Purity verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Species specificity : Test activity in human versus rodent receptor isoforms to identify interspecies variability .
    Case study : If IC₅₀ varies by >10-fold between studies, reassess assay conditions (pH, buffer composition) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses in receptor active sites (e.g., 5-HT₂A receptor) .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and key interactions (e.g., hydrogen bonds with Asp155) .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with activity .
    Validation : Cross-check predictions with mutagenesis data (e.g., alanine scanning of receptor residues) .

Advanced: How to evaluate the compound’s environmental impact and stability?

  • Degradation studies : Expose to UV light (254 nm) and measure half-life in aqueous buffers (pH 4–10) to assess photostability .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition (OECD 201 guideline) .
  • Bioaccumulation : Calculate logP (octanol-water partition coefficient) using shake-flask methods; values >3 indicate high bioaccumulation risk .
    Data tables :
ParameterMethodReference Standard
PhotostabilityOECD Guideline 316 (UV irradiation)
Aquatic toxicityOECD 202 (Daphnia test)

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